molecular formula C12H23NO2 B12278274 N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine

N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine

Katalognummer: B12278274
Molekulargewicht: 213.32 g/mol
InChI-Schlüssel: RESQQBQZEPPVGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(butan-2-yl)-1,4-dioxaspiro[45]decan-8-amine is a complex organic compound characterized by a spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine typically involves a multi-step process. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This reaction is carried out in the presence of a base and a suitable solvent, often resulting in the formation of the desired spirocyclic compound.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. One such method includes the direct reaction of 1,1-pentamethylene oxalic acid with urea at elevated temperatures . This approach is advantageous due to its simplicity and the availability of inexpensive raw materials.

Analyse Chemischer Reaktionen

Types of Reactions

N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(butan-2-yl)-1,4-dioxaspiro[45]decan-8-amine stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties

Eigenschaften

Molekularformel

C12H23NO2

Molekulargewicht

213.32 g/mol

IUPAC-Name

N-butan-2-yl-1,4-dioxaspiro[4.5]decan-8-amine

InChI

InChI=1S/C12H23NO2/c1-3-10(2)13-11-4-6-12(7-5-11)14-8-9-15-12/h10-11,13H,3-9H2,1-2H3

InChI-Schlüssel

RESQQBQZEPPVGW-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)NC1CCC2(CC1)OCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.